molecular formula C38H60O18 B7888113 [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

カタログ番号: B7888113
分子量: 804.9 g/mol
InChIキー: UEDUENGHJMELGK-GUOWNYGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is a highly glycosylated diterpene derivative. Its core structure consists of a methylidenetetracyclohexadecane skeleton, a kaurane-type tetracyclic diterpene, esterified with a glucopyranosyl moiety (β-D-glucopyranose) at the C-5 carboxylate group. The compound further features a branched oligosaccharide chain at C-13, comprising two additional oxane (pyranose) rings with multiple hydroxyl and hydroxymethyl substituents .

特性

IUPAC Name

[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20?,21?,22-,23?,24?,25+,26+,27+,28-,29?,30-,31+,32+,33-,35-,36-,37-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUENGHJMELGK-GUOWNYGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@@](C3)(C(=C)C4)O[C@@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7C([C@H](C([C@H](O7)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-89-7
Record name (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

化学反応の分析

Hydrolysis Reactions

The compound contains multiple hydrolyzable groups, including ester and glycosidic bonds.

Reaction Type Conditions Products Source
Ester Hydrolysis Acidic (H⁺/H₂O) or basic (NaOH)Carboxylic acid derivative + [(2S,4S,6R)-3,4,5-trihydroxyoxan-2-yl] alcohol
Glycosidic Cleavage Acidic (dil. HCl) or enzymaticAglycone (tetracyclic core) + monosaccharides (e.g., glucose derivatives)
  • Key Insight : The ester group at the carboxylate position (C-5) is susceptible to hydrolysis under both acidic and alkaline conditions, yielding a carboxylic acid and a sugar alcohol . Glycosidic bonds between the tetracyclic core and sugar moieties (e.g., oxan-2-yl groups) hydrolyze in mild acid or via β-glucosidases, releasing the aglycone .

Oxidation Reactions

Hydroxyl and hydroxymethyl groups on the sugar moieties are prone to oxidation:

Oxidizing Agent Conditions Products Source
Periodic Acid Aqueous, room temperatureCleavage of vicinal diols to dialdehydes
NaIO₄ Mild acidic conditionsOxidative ring opening of sugar units
  • Example : The vicinal diol in the [(2S,3R,4S,5S,6R)-oxan-2-yl] subunit undergoes cleavage with NaIO₄, forming aldehyde intermediates .

Acetylation and Etherification

Free hydroxyl groups on the sugar and tetracyclic core can undergo derivatization:

Reagent Conditions Products Source
Acetic Anhydride Pyridine, refluxAcetylated hydroxyl groups
Methyl Iodide Ag₂O, DMFMethyl ether derivatives
  • Note : Acetylation is commonly used to stabilize reactive hydroxyl groups during synthetic modifications .

Enzymatic Modifications

Glycosyltransferases and hydrolases interact with the compound’s sugar subunits:

Enzyme Action Outcome Source
β-Glucosidase Hydrolyzes terminal glucose residuesRelease of aglycone
Glycosyltransferase Adds sugar units to hydroxyl groupsExtended oligosaccharide chains

Thermal Degradation

Under elevated temperatures (>150°C), the compound undergoes pyrolysis:

  • Primary Pathways :

    • Dehydration of hydroxyl groups to form unsaturated bonds .

    • Fragmentation of the tetracyclic core into smaller hydrocarbons .

科学的研究の応用

Pharmaceutical Applications

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activities. These properties can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects : The compound may have potential as an anti-inflammatory agent. Studies have shown that related compounds can inhibit inflammatory pathways and cytokine production . This could lead to applications in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : There is evidence that similar glycosidic compounds possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or preservatives for food products .
  • Drug Delivery Systems : The unique structural features of this compound could be utilized in drug delivery systems. Its ability to form stable complexes with drugs may enhance the bioavailability and targeted delivery of therapeutic agents .

Agricultural Applications

  • Plant Growth Regulators : Compounds with similar glycosidic structures have been studied for their effects on plant growth and development. They may act as plant growth regulators, promoting root development and increasing crop yields .
  • Natural Pesticides : The antimicrobial properties of this compound could be leveraged to develop natural pesticides that are less harmful to the environment compared to synthetic chemicals.

Food Science Applications

  • Natural Sweeteners : The compound may serve as a natural sweetener due to its structural similarity to known sweetening agents like stevioside. This application is particularly relevant in the formulation of low-calorie food products .
  • Flavor Enhancers : Its potential ability to enhance flavor profiles could be explored in the food industry, providing a natural alternative to artificial flavor enhancers .

Case Studies and Research Findings

Application AreaFindingsReference
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro studies
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines in animal models
Antimicrobial ActivityEffective against E. coli and Staphylococcus aureus in laboratory tests
Plant Growth RegulationIncreased seed germination rates and root biomass in treated plants
Natural SweetenersExhibited sweetness comparable to sucrose with lower caloric content

作用機序

ステビオシドは、さまざまな分子標的と経路を通じて効果を発揮します 主要なメカニズムの1つは、DNA複製と修復に関与する重要な酵素であるDNAポリメラーゼとヒトDNAトポイソメラーゼIIの阻害です この阻害は、癌細胞の増殖の抑制につながる可能性があります .

さらに、ステビオシドは、核因子-κB(NF-κB)とマイトジェン活性化プロテインキナーゼ(MAPK)経路の活性を調節することが示されています これらの経路は、炎症とアポトーシスの調節において重要な役割を果たし、ステビオシドによるこれらの経路の調節は、炎症の軽減と抗酸化能力の向上につながります .

6. 類似化合物の比較

ステビオシドは、レバウディオサイドA、レバウディオサイドB、レバウディオサイドC、レバウディオサイドD、レバウディオサイドF、ドゥルコサイドA、ルブソサイド、ステビオールバイオサイドなどの他のステビオール配糖体と比較されることが多いです これらの化合物はすべて、類似の化学構造と甘味特性を共有していますが、ステビオシドは、ステビア・レバウディアナの葉における高濃度と独特の薬理学的効果によって特徴付けられます .

類似化合物:

  • レバウディオサイドA
  • レバウディオサイドB
  • レバウディオサイドC
  • レバウディオサイドD
  • レバウディオサイドF
  • ドゥルコサイドA
  • ルブソサイド
  • ステビオールバイオサイド

ステビオシドは、ステビアの葉における高濃度と十分に文書化された健康上の利点により際立っており、さまざまな用途における推奨される選択肢となっています .

類似化合物との比較

Key Structural Features:

  • Aglycone : A tetracyclic diterpene with a methylidene group at C-14 and methyl groups at C-5 and C-7.
  • Glycosylation: A β-D-glucopyranosyl unit esterified at the C-5 carboxylate. A disaccharide substituent at C-13: a β-D-glucopyranose linked to a 4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl group, which is further substituted with another β-D-glucopyranose.
  • Molecular Weight : Estimated >1,200 g/mol based on analogous compounds .

Comparison with Similar Compounds

The target compound belongs to a class of diterpene glycosides, which are notable for their structural complexity and diverse bioactivities. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Glycosylation Pattern Molecular Weight (g/mol) Reported Bioactivities
Target Compound Methylidenetetracyclohexadecane C-5: β-D-glucopyranosyl; C-13: disaccharide >1,200 Potential sweetener, anti-inflammatory (inferred)
Rubusoside () Kaurane diterpene C-13: β-D-glucopyranosyl ester 644.7 Natural sweetener, anti-diabetic
I1Aesc () Pentacyclic triterpene C-3/C-4: Two β-D-glucopyranosyl units 710.6 Antioxidant, fermentation metabolite
Compound 21 () Tetracyclic diterpene C-5: β-D-glucopyranosyl; C-13: hydroxyl 1,058.3 Unspecified (structural analog)
3,4,5-Trihydroxybenzoate Ester () Gallic acid derivative C-2: β-D-glucopyranosyl ester 356.3 Antioxidant, antimicrobial

Key Differences:

Core Structure :

  • The target compound and Rubusoside share a diterpene backbone but differ in oxidation states and substituents. Rubusoside lacks the methylidene group and disaccharide chain .
  • I1Aesc () is a triterpene with distinct pentacyclic geometry, limiting direct functional comparability.

Glycosylation Complexity :

  • The target compound’s branched disaccharide chain at C-13 enhances hydrophilicity compared to Rubusoside’s single glucose unit. This may improve solubility but reduce membrane permeability .
  • The gallate ester () has minimal glycosylation, favoring rapid metabolic clearance.

Bioactivity: Rubusoside’s sweetening potency (500× sucrose) is attributed to its glucosyl-kaurane interaction with taste receptors, a trait likely shared by the target compound due to structural homology .

Research Findings:

  • Synthetic Accessibility : Fluorinated analogs () demonstrate that glycosylation can be tailored for stability, though the target compound’s natural abundance in plants (e.g., Rubus species) suggests isolation via HPLC-MS is feasible .

生物活性

The compound [(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is a complex polyphenolic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes multiple hydroxyl groups and oxane rings. Its molecular formula is C42H68O14C_{42}H_{68}O_{14} with a molecular weight of approximately 796.98 g/mol. The stereochemistry of the molecule contributes to its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC42H68O14C_{42}H_{68}O_{14}
Molecular Weight796.98 g/mol
Functional GroupsHydroxyl groups, oxane rings
StereochemistryMultiple chiral centers

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in managing inflammatory diseases. In vitro studies demonstrated that it can suppress the activation of NF-kB pathways in macrophages stimulated by lipopolysaccharides (LPS) .

Immunomodulatory Effects

Studies have highlighted the compound's ability to enhance immune responses by promoting T-cell and B-cell proliferation. This immunomodulatory effect could be beneficial in conditions where immune enhancement is desired .

Anti-diabetic Properties

In animal models of diabetes, the compound has been reported to lower blood glucose levels and reduce markers of oxidative stress associated with diabetic nephropathy. It also inhibits the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound against neurodegenerative diseases. It may help in mitigating neuronal damage through its antioxidant properties and modulation of inflammatory pathways .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage.
  • Inflammation Inhibition : In vitro studies showed that treatment with this compound led to a marked decrease in the secretion of inflammatory cytokines from LPS-stimulated macrophages.
  • Diabetes Management : A study involving diabetic rats revealed that administration of this compound resulted in a significant decrease in blood glucose levels and improvement in renal function markers.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally verified?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve absolute stereochemistry. For dynamic structural analysis, combine nuclear Overhauser effect spectroscopy (NOESY) with density functional theory (DFT) calculations to confirm spatial arrangements of hydroxyl and methyl groups. Polarimetry and circular dichroism (CD) can validate optical activity .

Q. What are the recommended protocols for synthesizing this compound with high purity?

  • Methodology : Employ stepwise glycosylation to assemble the oligosaccharide moieties, monitoring each step via HPLC-MS. Use protecting groups (e.g., acetyl or benzyl) for hydroxyls to control regioselectivity. Final purification requires reverse-phase chromatography (C18 column) with a water-acetonitrile gradient, followed by lyophilization. Purity ≥95% can be confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can initial bioactivity screening be designed to assess its pharmacological potential?

  • Methodology : Conduct cell-based assays (e.g., MTT for cytotoxicity) across cancer (HeLa, MCF-7) and normal cell lines (HEK293). Pair this with enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s relevance) at concentrations of 1–100 μM. Use LC-MS to track metabolite formation in vitro. Compare results with structurally related glycosides (e.g., crocin derivatives) to identify structure-activity trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Perform meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay conditions). Replicate experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity). Use multivariate statistical tools (PCA or PLS-DA) to isolate confounding factors. Cross-validate findings with in silico models (e.g., molecular docking against target proteins like amyloid-beta) .

Q. How can non-covalent interactions critical to its mechanism be characterized?

  • Methodology : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD) with proteins. Complement this with quantum mechanics/molecular mechanics (QM/MM) simulations to map hydrogen-bonding and π-stacking interactions. Synchrotron radiation can enhance X-ray crystallography resolution for ligand-protein complexes .

Q. What experimental design optimizes synthesis yield while minimizing side products?

  • Methodology : Implement a Design of Experiments (DoE) approach, varying temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%). Use Bayesian optimization to prioritize high-yield conditions. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Response surface methodology (RSM) identifies optimal parameters .

Q. How can computational models predict its metabolic stability in vivo?

  • Methodology : Develop a pharmacokinetic model using software like GastroPlus. Input parameters include logP (measured via shake-flask method), plasma protein binding (ultrafiltration assay), and CYP450 inhibition data (fluorometric assays). Validate predictions with in vivo rodent studies, analyzing plasma samples via LC-MS/MS at 0–24 h post-administration .

Data Analysis and Validation

Q. What statistical methods are robust for analyzing dose-response relationships in its bioactivity?

  • Methodology : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50/IC50 with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use bootstrapping to assess reproducibility in small datasets (n < 6) .

Q. How can structural analogs be rationally designed to enhance solubility without compromising activity?

  • Methodology : Perform fragment-based drug design (FBDD) to replace hydrophobic moieties with polar groups (e.g., -OH, -COOH). Predict solubility via Hansen solubility parameters (HSPiP software). Synthesize derivatives via solid-phase peptide synthesis (SPPS) for rapid iteration. Validate solubility via nephelometry and parallel artificial membrane permeability assay (PAMPA) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。